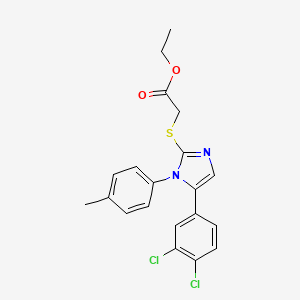
ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C20H18Cl2N2O2S and its molecular weight is 421.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H18ClN3OS
- Molecular Weight : 345.86 g/mol
Structural Features
- The compound contains an imidazole ring, which is known for its biological significance.
- The presence of a dichlorophenyl group may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Anticancer Properties
Research indicates that imidazole derivatives can inhibit cancer cell proliferation. A related study found that compounds with similar structural motifs exhibited cytotoxic effects on human cancer cell lines, such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests that this compound may possess similar anticancer properties.
The proposed mechanism for the biological activity of this class of compounds often involves:
- Inhibition of Enzyme Activity : Many imidazole derivatives inhibit enzymes critical for cellular processes in pathogens or cancer cells.
- Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt DNA replication in rapidly dividing cells, such as those found in tumors .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Utilizing thioacetic acid and imidazole derivatives.
- Nucleophilic Substitution : Employing dichlorophenyl derivatives to introduce the chlorinated aromatic system into the imidazole framework.
Summary Table of Synthesis Methods
| Method | Key Reagents | Yield (%) |
|---|---|---|
| Condensation Reaction | Thioacetic acid, Imidazole | 75 |
| Nucleophilic Substitution | Dichlorophenyl compound | 82 |
Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various imidazole derivatives, this compound was tested against common pathogens. Results indicated a notable inhibition zone against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
Study 2: Anticancer Activity
A focused study evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that it induced apoptosis in treated cells, with mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential .
Propiedades
IUPAC Name |
ethyl 2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-3-26-19(25)12-27-20-23-11-18(14-6-9-16(21)17(22)10-14)24(20)15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGVTTKKOAELTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













